Tributyl(2-ethoxyethenyl)stannane

Description

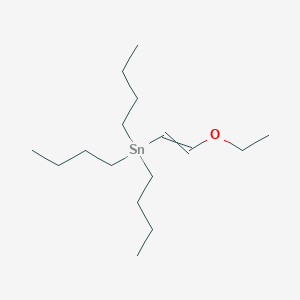

Tributyl(2-ethoxyethenyl)stannane (CAS: 20420-43-3) is an organotin compound with the molecular formula C₁₄H₂₈OSn and a molecular weight of 335.07 g/mol. Structurally, it features a tributyltin group attached to a 2-ethoxyethenyl moiety, with the Z-isomer configuration explicitly noted in its nomenclature . This compound is primarily employed as a reagent in Stille coupling reactions, a palladium-catalyzed cross-coupling process widely used in organic synthesis to construct carbon-carbon bonds. Its ethoxyethenyl substituent imparts distinct electronic and steric properties, influencing reactivity and selectivity in catalytic transformations.

Properties

CAS No. |

20420-43-3 |

|---|---|

Molecular Formula |

C16H34OSn |

Molecular Weight |

361.2 g/mol |

IUPAC Name |

tributyl-[(E)-2-ethoxyethenyl]stannane |

InChI |

InChI=1S/C4H7O.3C4H9.Sn/c1-3-5-4-2;3*1-3-4-2;/h1,3H,4H2,2H3;3*1,3-4H2,2H3; |

InChI Key |

WARKYKQCOXTIAO-UHFFFAOYSA-N |

Isomeric SMILES |

CCCC[Sn](CCCC)(CCCC)/C=C/OCC |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C=COCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Tributyl(2-ethoxyethenyl)stannane can be synthesized through the reaction of tributylstannyl lithium with ethyl vinyl ether under controlled conditions. The reaction typically involves the use of an inert atmosphere, such as argon, and anhydrous solvents to prevent moisture from interfering with the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Tributyl(2-ethoxyethenyl)stannane undergoes various types of chemical reactions, including:

Stille Coupling: This reaction involves the coupling of this compound with vinyl triflates to form α,β-unsaturated ketones.

Palladium-Catalyzed Coupling Reactions: It reacts with sulfoxides, α-haloethers, and chlorocyclobutenones to form various products.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, such as bis(triphenylphosphine)palladium(II) dichloride, and solvents like tetrahydrofuran (THF) and dichloromethane .

Major Products Formed

The major products formed from these reactions include α,β-unsaturated ketones and other complex organic molecules, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Tributyl(2-ethoxyethenyl)stannane has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of tributyl(2-ethoxyethenyl)stannane involves its ability to act as an electrophilic methyl ketone equivalent. In Stille coupling reactions, it forms a complex with palladium catalysts, facilitating the transfer of the ethoxyethenyl group to the target molecule . This process involves the formation of a palladium-stannane intermediate, which undergoes reductive elimination to form the final product .

Comparison with Similar Compounds

The following analysis compares tributyl(2-ethoxyethenyl)stannane with structurally related organotin compounds, emphasizing differences in substituents, molecular properties, and applications.

Structural and Functional Comparison

Table 1: Key Properties of this compound and Analogues

Research Findings

- Synthetic Flexibility: this compound’s Z-configuration enables stereoselective synthesis, a critical feature absent in non-chiral analogues like tributyl(thiophen-2-yl)stannane .

- Catalytic Efficiency: Pd(0)-mediated coupling of Tributyl(2-cyclohex-3-enonyl)stannane demonstrates rapid methylation kinetics, suggesting that substituent geometry (cyclic vs. linear) significantly impacts reaction rates .

Biological Activity

Tributyl(2-ethoxyethenyl)stannane, also known as tributyl 1-ethoxyvinyl stannane, is an organotin compound with significant implications in organic synthesis and potential biological activities. This article provides a comprehensive overview of its biological activity, including chemical properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C16H34OSn

- Molecular Weight : 361.2 g/mol

- CAS Number : 97674-02-7

- IUPAC Name : tributyl(1-ethoxyethenyl)stannane

- SMILES Notation : CCCCSn(CCCC)C(=C)OCC

This compound serves primarily as a reagent in organic reactions, particularly in the formation of carbon-carbon bonds. The tributylstannyl group is highly reactive, enabling participation in various chemical transformations. The ethoxy group enhances stability and reactivity, facilitating the synthesis of biologically active compounds. Its mechanism can be summarized as follows:

- Oxidation : The compound can undergo oxidation reactions, leading to various oxidized products.

- Substitution Reactions : It participates in substitution reactions with nucleophiles, allowing the replacement of the tributylstannyl group with other functional groups.

- Cross-Coupling Reactions : It is utilized in palladium-catalyzed cross-coupling reactions, such as the Stille coupling, to form α,β-unsaturated ketones which are essential intermediates in organic synthesis.

Case Studies and Research Findings

Several studies highlight the applications and implications of this compound and its derivatives:

- Synthesis of Chromones : A study demonstrated the successful synthesis of chromone derivatives using this compound as a key reagent. Chromones are known for their diverse biological activities, including anti-inflammatory and anticancer properties .

- Cross-Coupling Applications : In a palladium-catalyzed reaction involving iodobenzenes and carbon monoxide, this compound was used to synthesize α,β-unsaturated ketones. These compounds serve as precursors for biologically active molecules .

- Pharmaceutical Development : Research has indicated that derivatives of this compound can act as intermediates in the synthesis of pharmaceuticals targeting various diseases, including cancer .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| (Z)-1-Methoxy-2-(tributylstannyl)ethene | Similar structure with methoxy group | Limited data on biological activity |

| (Z)-1-Ethoxy-2-(trimethylstannyl)ethene | Similar structure with trimethyl group | Potentially lower reactivity than tributyl variant |

| (Z)-1-Ethoxy-2-(triethylstannyl)ethene | Similar structure with triethyl group | Similar applications but different steric effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.